![molecular formula C31H52O2 B077552 5alpha-Stigmast-7-en-3beta-ol, acetate CAS No. 14473-77-9](/img/structure/B77552.png)
5alpha-Stigmast-7-en-3beta-ol, acetate
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Overview
Description
5alpha-Stigmast-7-en-3beta-ol, acetate is a natural product found in Trichosanthes cucumeroides, Cajanus cajan, and other organisms with data available.
Scientific Research Applications
Neurotrophic Activity
Research indicates that compounds structurally similar to 5alpha-Stigmast-7-en-3beta-ol, acetate can enhance nerve growth factor (NGF)-mediated neurite outgrowth. A study involving the plant Verbena littoralis demonstrated that stigmast-5-ene derivatives exhibited neurotrophic effects, suggesting potential applications in neurodegenerative disease treatments (Li et al., 2003) .
Metabolic Processing in Marine Life
Echinoderms, such as starfish, have shown the ability to metabolize sterols like 5alpha-Stigmast-7-en-3beta-ol. Research has highlighted the metabolic versatility of these compounds in marine organisms, indicating their role in the ecological dynamics of marine ecosystems (Smith & Goad, 1975) .
Plant Steroids Research
In studies focused on Sedum lineare, various steroids including stigmast-7-en-3beta-ol were isolated. These findings contribute to the understanding of plant biochemistry and suggest potential pharmacological applications of these compounds in herbal medicine and dietary supplements (Niu et al., 2011) .
Anti-inflammatory and Anticancer Properties
Triterpene compounds related to 5alpha-Stigmast-7-en-3beta-ol have been isolated from Acer mandshuricum. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines and exhibited anti-inflammatory effects. This positions them as promising candidates for the development of new anticancer therapies (Ding et al., 2010) .
Synthesis and Bioactivity
Recent advancements in synthetic chemistry have led to the creation of new analogs of brassinosteroids derived from stigmasterol, closely related to 5alpha-Stigmast-7-en-3beta-ol. These analogs have shown potential in inhibiting DNA replication of the herpes simplex virus type 1 (HSV-1), indicating possible therapeutic applications in virology (Ramirez et al., 2000) .
Case Studies and Research Findings
Application Area | Study/Source | Key Findings |
---|---|---|
Neurotrophic Activity | Li et al., 2003 | Enhancement of NGF-mediated neurite outgrowth by stigmast derivatives |
Marine Metabolism | Smith & Goad, 1975 | Metabolic processing of sterols in echinoderms |
Plant Steroid Research | Niu et al., 2011 | Isolation of steroids from Sedum lineare with potential pharmacological uses |
Anti-inflammatory Properties | Ding et al., 2010 | Cytotoxic activity against cancer cell lines from Acer mandshuricum |
Synthesis and Bioactivity | Ramirez et al., 2000 | New brassinosteroid analogs inhibit HSV-1 DNA replication |
Properties
CAS No. |
14473-77-9 |
---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
MAIIZFGSYSUIIV-BARFHZGGSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Synonyms |
5α-Stigmast-7-en-3β-ol 3-acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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